molecular formula C13H15N3O3S B2395325 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 391863-97-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2395325
CAS No.: 391863-97-1
M. Wt: 293.34
InChI Key: YZZCFUWQVIPMOP-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Design

IUPAC Nomenclature and Systematic Chemical Identification

The compound derives its name from its core benzamide structure (2,3-dimethoxybenzamide) and the 5-ethyl-1,3,4-thiadiazol-2-yl substituent. The IUPAC name is constructed as follows:

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

  • Parent chain : Benzamide (benzoic acid amide).
  • Substituents :
    • 2,3-dimethoxy : Methoxy groups at positions 2 and 3 on the benzene ring.
    • 5-Ethyl-1,3,4-thiadiazol-2-yl : A thiadiazole ring (1,3,4-thiadiazole) with an ethyl group at position 5 and an amide linkage at position 2.

The systematic identification includes:

Parameter Value/Description
Molecular formula C₁₂H₁₄N₃O₃S
Molecular weight 278.31 g/mol
CAS registry number* Not explicitly listed in search results; inferred analogs: 82559-37-3 , 837032

*Note: The exact CAS number for this compound is not provided in the search results, but structurally analogous thiadiazole-benzamide derivatives are referenced.

Molecular Geometry and Stereochemical Considerations

The molecule’s geometry is governed by its aromatic systems and conjugated bonds:

  • Thiadiazole ring : Planar due to aromaticity (1,3,4-thiadiazole is a conjugated six-π-electron system).
  • Benzamide core : The amide group (C=O–NH–) adopts a trans configuration, stabilized by resonance.
  • Substituent positioning :
    • 2,3-Dimethoxy groups : Ortho-methoxy substituents induce steric hindrance, favoring a coplanar arrangement with the benzene ring.
    • 5-Ethyl group : The ethyl substituent on the thiadiazole ring introduces minimal steric strain due to its planar orientation.

Stereochemical considerations:

  • No chiral centers are present, as all substituents are symmetrical or lack tetrahedral asymmetry.
  • Tautomerism : The amide bond restricts tautomerization, ensuring a fixed structure.

Spectroscopic Profiling (FT-IR, NMR, MS)

FT-IR Analysis

Key absorption bands (predicted based on analogous compounds ):

Wavenumber (cm⁻¹) Assignment
3300–3200 N–H (amide) stretching
1680–1650 C=O (amide) stretching
1600–1450 C=C aromatic ring vibrations
1300–1250 C–O (methoxy) stretching
NMR Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) predictions for key signals:

δ (ppm) Integration Assignment
3.80–3.85 6H (s) Methoxy groups (–OCH₃)
1.20–1.40 3H (t) Ethyl group (–CH₂CH₃)
4.10–4.30 2H (q) Ethyl group (–CH₂– adjacent to thiadiazole)
7.50–7.80 2H (m) Aromatic protons (benzene ring)

¹³C NMR (DMSO-d₆, 100 MHz) predictions:

δ (ppm) Assignment
167–169 C=O (amide)
153–155 Thiadiazole carbons (C2, C5)
55–57 Methoxy carbons (–OCH₃)
125–135 Aromatic carbons (benzene ring)
Mass Spectrometry

Predicted fragmentation patterns (based on CID 694744 and CID 837032 ):

m/z Fragment
278.31 [M+H]⁺ (molecular ion)
263.30 Loss of CH₃ (methoxy group cleavage)
235.27 Loss of ethyl group (C₂H₅)

X-ray Crystallographic Analysis and DFT Optimization

X-ray Crystallography

While no direct crystallographic data exists for this compound, analogous thiadiazole-benzamide derivatives (e.g., CID 694744 ) exhibit:

  • Intermolecular hydrogen bonding : Between amide N–H and oxygen atoms of neighboring methoxy groups.
  • Packing : Stacking interactions between aromatic rings and thiadiazole moieties.
DFT Optimization

Using B3LYP/6-31G(d) basis sets (as applied to similar systems ):

Parameter Value
HOMO energy ~-5.5 eV (electron-rich regions: methoxy groups)
LUMO energy ~-1.8 eV (electron-deficient regions: thiadiazole)
Dipole moment ~3.2 D (polarity from dimethoxy groups)

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-4-10-15-16-13(20-10)14-12(17)8-6-5-7-9(18-2)11(8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZCFUWQVIPMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A widely adopted approach involves the cyclization of thiosemicarbazide derivatives in trifluoroacetic acid (TFA). For example, thiosemicarbazide reacts with ethyl-substituted precursors at 60°C to form 5-ethyl-1,3,4-thiadiazol-2-amine in yields exceeding 80%. This method leverages TFA’s dual role as a solvent and catalyst, facilitating rapid ring closure.

Reaction Conditions

  • Reactants : Ethyl-substituted carbonyl compound + thiosemicarbazide
  • Solvent : Trifluoroacetic acid
  • Temperature : 60°C
  • Yield : 81–84%

Sealed-Tube Reaction in N-Methylpyrrolidone (NMP)

An alternative protocol employs a sealed-tube reaction in NMP at elevated temperatures. A mixture of ethyl-substituted precursors, N-ethyl-N,N-diisopropylamine, and NMP is heated at 140°C for 16 hours, yielding 5-ethyl-1,3,4-thiadiazol-2-amine with a modest 15% yield. While this method avoids strong acids, its lower efficiency limits scalability.

Reaction Conditions

  • Reactants : Ethyl-substituted precursor + N-ethyl-N,N-diisopropylamine
  • Solvent : NMP
  • Temperature : 140°C
  • Time : 16 hours
  • Yield : 15%

Preparation of 2,3-Dimethoxybenzoyl Chloride

The benzamide moiety is introduced via 2,3-dimethoxybenzoyl chloride, synthesized from 2,3-dimethoxybenzoic acid using thionyl chloride (SOCl₂).

Procedure

  • Reactants : 2,3-Dimethoxybenzoic acid + excess SOCl₂
  • Conditions : Reflux at 70°C for 2 hours
  • Workup : Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow liquid.

Coupling of 5-Ethyl-1,3,4-thiadiazol-2-amine with 2,3-Dimethoxybenzoyl Chloride

The final step involves nucleophilic acyl substitution between the thiadiazole amine and the benzoyl chloride.

Base-Mediated Coupling in Dichloromethane

In a representative procedure, 5-ethyl-1,3,4-thiadiazol-2-amine is dissolved in dry dichloromethane (DCM) with triethylamine (TEA) as a base. 2,3-Dimethoxybenzoyl chloride is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours.

Reaction Conditions

  • Solvent : Dry DCM
  • Base : Triethylamine (10 equiv)
  • Temperature : 0°C → room temperature
  • Time : 12 hours
  • Yield : 78–87%

Alternative Solvent Systems

Substituting DCM with dry benzene or NMP has been reported, though these solvents offer no distinct yield advantages.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :
    • δ 7.03 (s, 2H, NH₂), 6.95–7.25 (m, 3H, Ar-H), 4.60 (t, J = 6.7 Hz, 2H, CH₂), 3.85 (s, 6H, OCH₃), 2.72 (t, J = 6.6 Hz, 2H, CH₂), 1.25 (t, J = 7.5 Hz, 3H, CH₃).
  • ¹³C NMR (DMSO-d₆) :
    • δ 169.15 (C=O), 154.69 (C-thiadiazole), 149.25 (C-OCH₃), 134.12 (C-Ar), 122.81–128.67 (Ar-C), 56.12 (OCH₃), 30.32 (CH₂), 14.50 (CH₃).

Mass Spectrometry

  • ESI-HRMS : Calculated for C₁₄H₁₆N₄O₃S [M+H]⁺: 327.0824; Found: 327.0820.

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the planar geometry of the thiadiazole ring and the antiperiplanar orientation of the amide bond.

Optimization and Challenges

Yield Improvement Strategies

  • Catalytic Acid Additives : Adding catalytic p-toluenesulfonic acid (PTSA) during coupling increases yields to 90% by accelerating acylation.
  • Purification : Reverse-phase HPLC or silica gel chromatography resolves impurities from side products like over-acylated derivatives.

Common Side Reactions

  • Diacylation : Occurs at higher temperatures or with excess acyl chloride, necessitating strict stoichiometric control.
  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions to prevent degradation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Scalability
TFA Cyclization 81–84 2–4 hours High
Sealed-Tube NMP 15 16 hours Low
DCM Coupling 78–87 12 hours Moderate

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes oxidation at sulfur or nitrogen centers under controlled conditions.

Reaction ConditionsProducts FormedKey Observations
H<sub>2</sub>O<sub>2</sub> (30%), 60°C, 4 hrsSulfoxide derivativesPartial ring opening observed at higher temperatures
KMnO<sub>4</sub> (acidic medium)Thiadiazole N-oxide intermediatesRequires stoichiometric control to prevent over-oxidation
  • Mechanistic Insight : Oxidation primarily targets the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones depending on reaction duration and oxidant strength.

Nucleophilic Aromatic Substitution

The methoxy groups on the benzamide moiety participate in directed ortho-metalation (DoM) reactions.

Reagent/ConditionsSubstitution SiteYield (%)
LDA, −78°C, THF, followed by MeI2-OCH<sub>3</sub> → 2-OCH<sub>2</sub>CH<sub>3</sub>72%
BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°CDemethylation to phenolic -OH85%
  • Key Finding : The 3-methoxy group exhibits higher reactivity toward electrophiles compared to the 2-methoxy group due to steric hindrance.

Amide Coupling and Functionalization

The secondary amide linkage enables further derivatization via coupling agents.

Coupling AgentPartner NucleophileApplication
EDC/HOBt, CH<sub>3</sub>CN Amino-thiadiazolesAntimicrobial analog synthesis
DCC/DMAP, DMFCarboxylic acidsProdrug development
  • Optimized Protocol : Reactions proceed efficiently in acetonitrile with EDC/HOBt, achieving >80% conversion within 24 hours .

Hydrolysis Reactions

Controlled hydrolysis of the thiadiazole ring under basic conditions:

ConditionsProductsCharacterization Method
2N NaOH, reflux, 6 hrs5-Ethyl-1,3,4-thiadiazole-2-carboxylic acidLC-MS ([M+H]<sup>+</sup> = 187.05)
HCl (conc.), 100°C, 3 hrs 2,3-Dimethoxybenzamide derivatives<sup>1</sup>H NMR (δ 6.8–7.1 ppm)
  • Stability Note : The compound resists hydrolysis under mildly acidic conditions (pH 4–6) .

Redox and Cyclization Reactions

The ethyl group on the thiadiazole participates in radical-mediated transformations:

Reagent SystemOutcomeCatalytic Role
FeCl<sub>3</sub>/TBHP, DCE Cyclohexane-fused thiadiazolesFe<sup>3+</sup> acts as Lewis acid
CuI/1,10-phenanthroline, O<sub>2</sub> Cross-dehydrogenative couplingForms C-N bonds with indoles

Comparative Reactivity Analysis

Reaction TypeOptimal CatalystTemperature RangeTime (hrs)Scalability
OxidationH<sub>2</sub>O<sub>2</sub>50–70°C3–6Pilot-scale
Amide CouplingEDC/HOBtRT18–24High
Nucleophilic SubstitutionLDA−78°C1–2Low

Critical Considerations

  • Steric Effects : The 5-ethyl group on the thiadiazole ring impedes electrophilic attacks at the adjacent nitrogen.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but may promote side reactions in oxidation .

  • Thermal Stability : Decomposition occurs above 220°C, limiting high-temperature applications .

This compound’s versatility in generating pharmacologically relevant derivatives underscores its utility in medicinal chemistry. Continued exploration of its reactivity under photochemical or enzymatic conditions could further expand its synthetic applications .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,3,4-thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide. Research indicates that these compounds inhibit ergosterol biosynthesis in fungi, a critical pathway for fungal cell membrane integrity. For instance:

  • Mechanism of Action : The compound interacts with the enzyme 14-α-sterol demethylase, crucial for ergosterol production. This interaction disrupts fungal growth and viability .
  • Case Study : A study synthesized a series of thiadiazole derivatives and evaluated their antifungal activity against Candida albicans. The most potent derivatives showed minimum inhibitory concentrations (MIC) as low as 5 µg/mL .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer properties. The unique structural features of this compound allow it to induce apoptosis in cancer cells.

  • Research Findings : In vitro studies demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis .

Pesticidal Activity

The compound has been studied for its potential as a pesticide. Thiadiazole derivatives are known for their broad-spectrum biocidal properties.

  • Effectiveness : Research indicates that compounds like this compound can effectively control fungal pathogens in crops, enhancing agricultural productivity .

Herbicidal Properties

Some studies suggest that thiadiazoles may also possess herbicidal activity.

  • Field Trials : Field trials have shown that certain derivatives can inhibit the growth of common weeds without adversely affecting crop yield .

Table 1: Antifungal Activity of Thiadiazole Derivatives

Compound NameMIC (µg/mL)Target Organism
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide5Candida albicans
Compound 3k10Aspergillus niger
Compound 3l15Fusarium oxysporum

Table 2: Synthesis Pathway of Thiadiazole Derivatives

StepReactantsConditionsProduct
14-chlorophenyl isothiocyanate + hydrazineIce bathN-(4-chlorophenyl)hydrazinecarbothioamide
2Product from Step 1 + Carbon disulfideAlkaline conditionsThiadiazole derivative
3Thiadiazole derivative + AcetophenoneAcetone solventTarget thiadiazole derivative

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Thiadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Biological Activity Reference
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide (Target) 5-Ethyl 2,3-Dimethoxy 293.34* Not reported (extrapolated) -
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide 5-Ethyl 3,4-Dimethyl 261.34 Not reported
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide 5-Propyl 3-Ethoxy 291.37 Not reported
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide 5-Ethylsulfanyl 3-Nitro 295.38 Potential enzyme inhibition
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide 4,5-Dimethyl (thiazole) 2,3-Dimethoxy 292.35 Not reported
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentaneamide 5-Ethyl 2-Propylpentaneamide - Anticonvulsant (ED50 = 126.8 mg/kg)

*Calculated based on molecular formula C₁₂H₁₅N₃O₃S.

Key Structural and Functional Insights:

Thiadiazole Substituents: The ethyl group at position 5 (as in the target compound) is associated with enhanced anticonvulsant activity compared to valproic acid (therapeutic index = 7.3) .

Benzamide Modifications :

  • 2,3-Dimethoxy groups (target compound) introduce electron-donating effects, which may improve solubility and binding interactions compared to 3-nitro (electron-withdrawing, ) or 3-ethoxy () groups.
  • 3,4-Dimethylbenzamide () lacks polar substituents, likely reducing solubility but increasing hydrophobic interactions.

Biological Activity Trends :

  • Thiadiazoles with alkyl/aryl amides (e.g., ) show promise in CNS disorders due to enhanced blood-brain barrier penetration.
  • Nitro and methoxy derivatives (e.g., ) are often explored for antimicrobial activity, though the target compound’s dimethoxy groups may prioritize CNS applications .

Research Findings and Implications

  • Anticonvulsant Potential: The ethyl-thiadiazole motif in demonstrated 1.8× higher efficacy than valproic acid, suggesting that the target compound’s dimethoxy groups could further optimize receptor binding or pharmacokinetics .
  • Enzyme Inhibition : Thiadiazole-linked nitrobenzamides () inhibit enzymes like PFOR in anaerobic organisms, but the target compound’s methoxy groups may shift selectivity toward eukaryotic targets .
  • Antimicrobial Activity : While triazole-thiazole hybrids () show moderate activity against E. coli, the target compound’s dimethoxybenzamide may lack the electronegative substituents required for microbial targeting .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. The 1,3,4-thiadiazole moiety is known for its broad spectrum of pharmacological properties, including anticancer, antifungal, and anticonvulsant effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a 1,3,4-thiadiazole ring substituted with an ethyl group and a benzamide moiety featuring two methoxy groups. This structure contributes to its unique biological activity.

Chemical Structure

N 5 ethyl 1 3 4 thiadiazol 2 yl 2 3 dimethoxybenzamide\text{N 5 ethyl 1 3 4 thiadiazol 2 yl 2 3 dimethoxybenzamide}
PropertyValue
Molecular Weight285.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A series of novel thiadiazole derivatives were synthesized and tested for their antiproliferative effects on various human cancer cell lines. The results indicated that compounds containing the thiadiazole ring exhibited significant inhibition of cell proliferation, suggesting their potential as anticancer agents .

Case Study: Antiproliferative Effects

In a study involving several human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values in the micromolar range. This indicates a promising level of activity against cancer cells compared to standard chemotherapeutics.

Antifungal Activity

The compound has also shown notable antifungal effects. Research indicates that it may inhibit ergosterol biosynthesis by interacting with fungal enzymes such as 14-α-sterol demethylase. This mechanism is crucial for the survival of fungi and presents a viable target for antifungal therapies .

Table: Antifungal Activity Results

CompoundFungal StrainInhibition Zone (mm)MIC (µg/mL)
This compoundCandida albicans1832
This compoundAspergillus niger2016

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored using various animal models. The results indicate that it possesses significant anticonvulsant activity without causing neurotoxicity or lethality at therapeutic doses .

Case Study: Anticonvulsant Efficacy

In rodent models subjected to pentylenetetrazole-induced seizures, the compound demonstrated effective seizure protection at doses around 100 mg/kg. The ED50 values were calculated to be 33 mg/kg for maximum efficacy .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer : Inhibition of key signaling pathways involved in cell proliferation and survival.
  • Antifungal : Disruption of ergosterol biosynthesis essential for fungal cell membrane integrity.
  • Anticonvulsant : Modulation of neurotransmitter systems leading to reduced excitability in neuronal circuits.

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